Ethyl 2-(2-bromo-6-formylphenoxy)acetate
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Overview
Description
Ethyl 2-(2-bromo-6-formylphenoxy)acetate is a chemical compound with the molecular formula C11H11BrO4 . It has an average mass of 287.107 Da and a monoisotopic mass of 285.984070 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of 11 carbon atoms, 11 hydrogen atoms, 1 bromine atom, and 4 oxygen atoms .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, ethyl bromoacetate, a related compound, is known to undergo Suzuki type cross-coupling reactions with arylboronic acids cocatalyzed by copper (I) oxide .Scientific Research Applications
Synthesis and Structural Studies
Research involving related compounds demonstrates the importance of ethyl acetate derivatives in synthetic chemistry. For instance, the study on the crystal and molecular structures of certain ethyl acetate derivatives sheds light on their potential as activated unsaturated systems in conjugated addition reactions. These reactions are fundamental in creating compounds with various biological activities (Kaur et al., 2012). Another example is the efficient synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, demonstrating the precursor's role for dual GK and PPARγ activators, highlighting the compound's utility in the development of novel hypoglycemic agents (Altowyan et al., 2022).
Catalytic and Biological Applications
The coordination behavior of related bromo- and formyl-functionalized compounds with metal ions, as studied by Erxleben (2009), indicates potential applications in catalysis and the development of coordination complexes with specific electronic and structural properties (Erxleben, 2009). Moreover, derivatives of ethyl acetate have been explored for their biological activities, such as the synthesis of bromophenol derivatives with cyclopropyl moiety, which exhibited inhibitory effects on enzymes relevant to neurological disorders (Boztaş et al., 2019).
Material Science and Drug Synthesis
In material science, the synthesis of ethyl 2-bromomethyl derivatives as demonstrated by Maadadi et al. (2016) presents an exploration into reactions with various nucleophiles, offering pathways to a range of materials with potential applications in pharmaceuticals and advanced materials (Maadadi et al., 2016).
Antioxidant Properties
Compounds similar to Ethyl 2-(2-bromo-6-formylphenoxy)acetate have been investigated for their antioxidant properties, as seen in the isolation of new nitrogen-containing bromophenols with significant radical scavenging activity, indicating potential applications in food and pharmaceutical fields as natural antioxidants (Li et al., 2012).
Safety and Hazards
properties
IUPAC Name |
ethyl 2-(2-bromo-6-formylphenoxy)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO4/c1-2-15-10(14)7-16-11-8(6-13)4-3-5-9(11)12/h3-6H,2,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKJVUEOWSJELCG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=CC=C1Br)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675187 |
Source
|
Record name | Ethyl (2-bromo-6-formylphenoxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10675187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1187385-79-0 |
Source
|
Record name | Ethyl (2-bromo-6-formylphenoxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10675187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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